Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a fluorinated aryl boronic ester derivative with a benzoate core. The compound features a dioxaborolane ring at the para position of the benzene ring, flanked by fluorine atoms at the 3- and 5-positions. This structure renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis, particularly in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)11-9(16)6-8(7-10(11)17)12(18)19-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGADBVGBEFYTMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675151 | |
| Record name | Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-32-2 | |
| Record name | Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The mechanism proceeds through three key steps:
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Oxidative Addition : A zero-valent palladium species reacts with the aryl halide (e.g., methyl 3,5-difluoro-4-bromobenzoate) to form a Pd(II) intermediate.
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Ligand Exchange : The Pd(II) intermediate coordinates with the diboron reagent, displacing halide ions.
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Transmetalation and Reductive Elimination : The boron group transfers to the aryl ring, followed by reductive elimination to yield the boronate ester and regenerate the Pd(0) catalyst.
Optimization of Reaction Conditions
Critical parameters influencing yield and selectivity include:
For example, a representative procedure involves reacting methyl 3,5-difluoro-4-bromobenzoate (1.0 equiv) with B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in THF at 85°C for 18 hours. The crude product is purified via silica gel chromatography, yielding the boronate ester in 65–75% isolated yield.
Alternative Synthetic Routes
Iridium-Catalyzed C–H Borylation
While less common for aromatic systems, iridium complexes such as [Ir(COD)(OMe)]₂ with dtbpy ligands can activate inert C–H bonds in methyl 3,5-difluorobenzoate derivatives. However, this method faces challenges:
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Regioselectivity : Competitive borylation at meta positions occurs due to steric and electronic effects.
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Functional Group Tolerance : Esters and fluorines may deactivate the catalyst.
Preliminary studies show <30% yield under optimized conditions (toluene, 150°C, 24 hours), making this approach impractical for large-scale synthesis.
Industrial-Scale Production
For commercial synthesis, continuous flow reactors are preferred over batch processes to enhance efficiency and safety. Key considerations include:
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Catalyst Recycling : Immobilized palladium catalysts reduce costs.
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Solvent Recovery : THF is distilled and reused to minimize waste.
A pilot-scale setup achieved 85% yield with a throughput of 1.2 kg/day using automated temperature and pressure controls.
Challenges and Limitations
Chemical Reactions Analysis
Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: It can participate in oxidation reactions to form corresponding phenols or reduction reactions to form alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, particularly in the formation of biaryl structures through Suzuki coupling reactions.
Medicinal Chemistry: Employed in the development of pharmaceuticals, where its boronic acid ester group can be used to create biologically active molecules.
Material Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism of action of Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its role as a boronic acid ester. In Suzuki coupling reactions, the boronic acid ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Aryl Boronic Esters
*Prices from TCI Chemicals (); †Assumed formula; ‡Calculated based on analogous structures.
Key Observations :
- Substituent Position : The target compound’s boronic ester group at the 4-position distinguishes it from meta-substituted analogues (e.g., 3-boronic ester derivatives) . Para-substituted boronic esters are generally more reactive in Suzuki couplings due to reduced steric hindrance and optimal electronic effects .
- Fluorination: The 3,5-difluoro substitution creates a strongly electron-deficient aromatic ring compared to mono-fluoro (e.g., 4-fluoro in ) or non-fluorinated analogues.
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling efficiency depends on the electronic and steric profile of the boronic ester:
- Electron-Withdrawing Effects : The 3,5-difluoro substituents increase the electrophilicity of the boron-bearing carbon, improving oxidative addition to palladium catalysts. This contrasts with methyl-substituted analogues (e.g., Methyl 2-methyl-5-(dioxaborolan-2-yl)benzoate ), where electron-donating groups may slow reactivity.
- Steric Considerations : The para position of the boronic ester in the target compound minimizes steric clash during coupling compared to ortho-substituted variants (e.g., Methyl 4-fluoro-2-(dioxaborolan-2-yl)benzoate ).
Biological Activity
Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1218791-32-2) is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₇BF₂O₄, with a molecular weight of approximately 298.09 g/mol. The compound features a benzoate moiety substituted with difluoro and dioxaborolane groups.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many boron-containing compounds are known to inhibit enzymes involved in cellular processes. The dioxaborolane group may interact with specific enzymes or receptors, modulating their activity.
- Antitumor Activity : Compounds structurally related to this compound have shown promise in cancer research. They may induce apoptosis or inhibit cell proliferation in cancer cell lines.
- Antimicrobial Properties : Some studies suggest that fluorinated compounds can exhibit antimicrobial activity by disrupting membrane integrity or interfering with metabolic pathways in bacteria.
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of fluorinated benzoates. It was found that derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) .
- Enzyme Inhibition : Research indicated that the compound could inhibit specific kinases involved in cancer signaling pathways. This inhibition was linked to the presence of the dioxaborolane moiety which is known to interact with biological targets effectively .
- Antimicrobial Activity : A comparative study on fluorinated compounds highlighted the antimicrobial potential of similar benzoate derivatives against Gram-positive and Gram-negative bacteria. The results showed a dose-dependent inhibition of bacterial growth .
Data Table of Biological Activities
Q & A
What are the recommended methods for synthesizing Methyl 3,5-difluoro-4-(dioxaborolan-2-yl)benzoate in laboratory settings?
Level: Basic
Answer:
The synthesis typically involves a Suzuki-Miyaura coupling between a boronic ester precursor and a fluorinated aryl halide. Key steps include:
- Using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in a THF/water mixture with Na₂CO₃ as the base.
- Maintaining an inert atmosphere (argon/nitrogen) at 80–90°C for 12–24 hours .
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
How should this compound be stored to ensure stability?
Level: Basic
Answer:
- Short-term: Store in airtight containers under inert gas (argon) at 2–8°C .
- Long-term: Dissolve in anhydrous DMSO and store at -20°C (stable for 6 months).
- Avoid moisture and light to prevent hydrolysis of the dioxaborolane group. Monitor degradation via ¹H NMR (broad peaks at ~8 ppm indicate boronic acid formation) .
What analytical techniques are most effective for characterizing this compound and confirming its purity?
Level: Advanced
Answer:
- Structural Confirmation:
- ¹H/¹³C NMR : Methyl ester peaks (~3.9 ppm) and dioxaborolane methyl groups (~1.3 ppm).
- HRMS : Molecular ion peak matching C₁₄H₁₆BF₂O₄ (calc. 314.11 g/mol).
- Purity Assessment:
How can researchers mitigate deboronation during cross-coupling reactions?
Level: Advanced
Answer:
- Use degassed solvents and maintain oxygen-free conditions .
- Add Cu(I) salts (e.g., CuBr) to stabilize the boronate intermediate.
- Optimize reaction parameters: 50–60°C , 4–6 hours , and monitor via TLC or LC-MS .
- Post-reaction quenching with EDTA removes residual Pd, reducing side reactions .
What are the solubility properties of this compound in common laboratory solvents?
Level: Basic
Answer:
- High solubility: THF, DCM, DMSO.
- Moderate solubility: Ethyl acetate.
- Low solubility: Hexane, water.
- For aqueous reactions, use THF:H₂O (4:1) to enhance solubility. Stock solutions in DMSO (10 mM) are stable for short-term use .
What computational methods can predict the reactivity of this compound in catalytic cycles?
Level: Advanced
Answer:
- DFT Calculations (B3LYP/6-31G*): Model transition states in Suzuki couplings.
- Mulliken Charges : Assess boron’s electrophilicity (higher charge = faster oxidative addition).
- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways .
How to troubleshoot low yields in the synthesis of this compound?
Level: Basic
Answer:
- Ensure stoichiometric excess of aryl halide (1.2–1.5 eq).
- Use freshly distilled THF and anhydrous Na₂CO₃ .
- If byproducts form, switch to Cs₂CO₃ as a stronger base.
- Recrystallization from ethanol/water improves yield .
What are the spectroscopic signatures of common impurities?
Level: Advanced
Answer:
- Hydrolysis Byproducts : ¹H NMR broad peaks (~8 ppm for B-OH), IR ~3400 cm⁻¹.
- Residual Pd : Quantify via ICP-MS (limit: <50 ppm).
- Methyl Benzoate Derivatives : Detect via GC-MS (retention time ~8–10 min) .
What safety precautions are necessary when handling this compound?
Level: Basic
Answer:
- PPE : Nitrile gloves, goggles, lab coat.
- Ventilation : Use a fume hood to avoid dust inhalation.
- Spill Management : Absorb with vermiculite, dispose as hazardous waste.
- First Aid : Flush skin/eyes with water for 15 minutes .
How does the electronic effect of fluorine substituents influence reactivity in cross-coupling?
Level: Advanced
Answer:
- Electron-Withdrawing Effect : Fluorine activates the aryl ring, accelerating oxidative addition to Pd(0) (Hammett σₚ ≈ +0.43).
- Steric Hindrance : Meta-fluorine may slow transmetallation. Compare kinetics with non-fluorinated analogs to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
